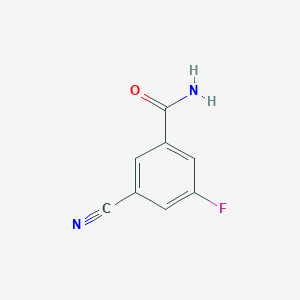

3-Cyano-5-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

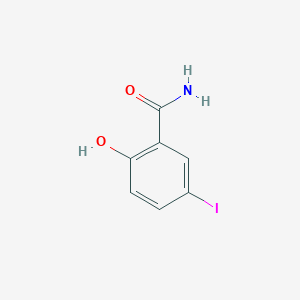

3-Cyano-5-fluorobenzamide belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Molecular Structure Analysis

The molecular formula of 3-Cyano-5-fluorobenzamide is C8H5FN2O. It has a molecular weight of 164.1365032.Physical And Chemical Properties Analysis

3-Cyano-5-fluorobenzamide has a density of 1.4±0.1 g/cm3, a boiling point of 317.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 37.7±0.4 cm3, and a molar volume of 115.8±5.0 cm3 .Aplicaciones Científicas De Investigación

Negative Allosteric Modulators of mGlu(5) : 3-Cyano-5-fluoro-N-arylbenzamides have been explored as non-competitive antagonists of mGlu(5), a receptor involved in the central nervous system. These compounds demonstrated good exposure in both plasma and brain samples in rats, indicating their potential for CNS-related therapeutic applications (Felts et al., 2010).

Antimicrobial Applications : A study on fluorobenzamides containing thiazole and thiazolidine revealed promising antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing this activity (Desai et al., 2013).

PET Imaging of σ Receptors : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of σ receptors. This research indicates the application of fluorobenzamides in diagnostic imaging in neuroscience (Shiue et al., 1997).

Aggregation-Enhanced Emission Materials : The synthesis of novel indolo[3,2-b]carbazole derivatives demonstrated superior aggregation-induced enhanced emission (AIEE) properties. This has implications for applications in optics, electronics, and the biological sciences (Jia et al., 2013).

Cancer Treatment : The role of 5-Fluorouracil, a related compound, in cancer treatment has been extensively studied. It's widely used in the treatment of various cancers, and research has focused on developing strategies to enhance its anticancer activity (Longley et al., 2003).

Spin–Spin Couplings Analysis : A study on 2‐fluorobenzamide highlighted the investigation of coupling constants through intramolecular hydrogen bonds, providing insights into molecular interactions and structure (Alkorta et al., 2009).

Anticancer Drug Development : Research on a nonradioactive fluorescent deoxyglucose analogue, which can be used for imaging of tumors and monitoring therapeutic efficacy of drugs, has significant implications for anticancer drug development (Cheng et al., 2006).

Pharmacological Applications : Novel crystalline forms of related compounds have been claimed for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Crystal Structure Analysis : Studies on the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides provide valuable information on molecular structure and interactions (Suchetan et al., 2016).

Safety And Hazards

Safety data sheets suggest that 3-Cyano-5-fluorobenzamide may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Propiedades

IUPAC Name |

3-cyano-5-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPMWTXQQSWIHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,4As,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1149327.png)